molecular formula C9H9NO2 B151960 1-Methyl-4-(2-nitrovinyl)benzene CAS No. 5153-68-4

1-Methyl-4-(2-nitrovinyl)benzene

Cat. No. B151960
CAS RN: 5153-68-4
M. Wt: 163.17 g/mol
InChI Key: JSPNBERPFLONRX-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including oxidation, methylation, and the formation of complexes with metals such as palladium. For example, the synthesis of 1-Chloro-2-methyl-4-nitrobenzene was achieved by oxidizing 4-chloroaniline followed by methylation . Similarly, the synthesis of benzimidazole derivatives and their palladium complexes was performed and characterized by various analytical techniques . These methods could potentially be adapted for the synthesis of 1-Methyl-4-(2-nitrovinyl)benzene by altering the functional groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined using crystallographic methods. For instance, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene shows that the molecule is essentially planar with a small dihedral angle between the nitro group and the phenyl ring . This planarity is a common feature in aromatic nitro compounds and could be expected in the molecular structure of this compound as well.

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound, but they do discuss the reactivity of similar compounds. For example, the reduction of a dinitro compound to its amino derivative was described, which is a common reaction for nitro compounds . This type of reaction could be relevant for this compound if one were to synthesize amino derivatives from it.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with nitro groups and benzene rings can be inferred from the provided papers. The presence of different substituents on the benzene ring can affect properties such as melting point, solubility, and acidity . For example, the introduction of a methyl group reduces solubility and acidity, while nitro and chloro groups tend to increase these properties . These trends could be useful in predicting the behavior of this compound in various environments.

Scientific Research Applications

  • Hyperconjugation Studies : In a study by White and Blanc (2014), the effects of σ(C-Se)-π hyperconjugation were examined in compounds including 1-methoxy-4-[(phenylselanyl)methyl]benzene and 1-nitro-4-[(phenylselanyl)methyl]benzene. These compounds, related to 1-Methyl-4-(2-nitrovinyl)benzene, were analyzed for their structural differences in electron-rich and electron-deficient aromatic rings, contributing to the understanding of hyperconjugation effects in such molecules (White & Blanc, 2014).

  • Cocrystallization and Tautomerism : Temel et al. (2017) investigated the structure of a Schiff base compound, 4-(((2-methyl-3-nitrophenyl)imino)methyl)benzene-1,2,3-triol, which is structurally similar to this compound. This research, involving X-ray, IR, UV–vis spectroscopy, and DFT studies, provided insights into the cocrystallization and tautomerism of such compounds (Temel et al., 2017).

  • DNA Binding Studies : Haider et al. (2011) synthesized and characterized compounds including 1,4-bis((4-nitrophenoxy)methyl)benzene, related to this compound. The study focused on the DNA binding properties and molecular structures of these compounds, contributing to the field of biochemistry and molecular biology (Haider et al., 2011).

  • Catalysis in Hydrogenation Reactions : Azam et al. (2014) reported on the synthesis of Pd(II) complexes based on a quinoline derivative, used as a catalyst for the hydrogenation of (E)-1-methyl-4-(2-nitrovinyl)benzene. This study highlights the application of such compounds in catalysis, particularly in the field of organic chemistry (Azam et al., 2014).

  • Chemical Mechanisms in Nitration Processes : Sharnin et al. (1975) explored the mechanism of nitration in various compounds, including 1-methyl and 2- and 1-methyl-3-nitropyrroles. Understanding the nitration mechanisms of compounds similar to this compound contributes to the broader knowledge of chemical reactions in organic compounds (Sharnin et al., 1975).

Safety and Hazards

“1-Methyl-4-(2-nitrovinyl)benzene” is classified as a hazardous substance . It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-methyl-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPNBERPFLONRX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879770
Record name 4-METHYL-B-NITROSTYRENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7559-36-6, 5153-68-4
Record name NSC145880
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHYL-B-NITROSTYRENE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Methyl-β-nitrostyrene
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Record name 1-methyl-4-(2-nitroethenyl)benzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 1-Methyl-4-(2-nitrovinyl)benzene in this specific research on Palladium(II) complexes?

A1: this compound serves as a model substrate to evaluate the catalytic activity of the newly developed Palladium(II) complexes in hydrogenation reactions. [] Specifically, the researchers aimed to assess the complexes' ability to selectively reduce the nitro group in the presence of other potentially reactive groups within the molecule. This helps in understanding the selectivity and efficiency of these complexes for potential applications in organic synthesis.

Q2: Does the research mention any specific advantages of these Palladium(II) complexes in catalyzing the hydrogenation of this compound compared to other catalysts?

A2: While the research focuses on characterizing the Palladium(II) complexes and demonstrating their catalytic activity, it doesn't directly compare their performance to other catalysts for this compound hydrogenation. [] Further studies would be required to determine if these complexes offer advantages in terms of activity, selectivity, or reaction conditions compared to existing catalytic systems.

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